molecular formula C20H24Cl3N3O B12367676 Amodiaquine-d10 (hydrochloride)

Amodiaquine-d10 (hydrochloride)

Cat. No.: B12367676
M. Wt: 438.8 g/mol
InChI Key: ROEBJVHPINPMKL-WBCDGJSESA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Amodiaquine-d10 (hydrochloride) involves a multi-step process. One common method includes the following steps :

    Mannich Reaction: This step involves the reaction of 4,7-dichloroquinoline with formaldehyde and diethylamine to form 4,7-dichloroquinoline-2-(diethylaminomethyl)phenol.

    Substitution Reaction: The intermediate product undergoes a substitution reaction with 4-amino-7-chloroquinoline to form Amodiaquine.

Industrial Production Methods

Industrial production of Amodiaquine-d10 (hydrochloride) follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions

Amodiaquine-d10 (hydrochloride) undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Amodiaquine-d10 (hydrochloride) has a wide range of applications in scientific research:

    Chemistry: Used to study reaction mechanisms and kinetics due to its stable isotopic labeling.

    Biology: Employed in the study of cellular uptake and metabolism.

    Medicine: Used in pharmacokinetic studies to understand the distribution and metabolism of Amodiaquine in the body.

    Industry: Utilized in the development of new antimalarial drugs and formulations

Comparison with Similar Compounds

Amodiaquine-d10 (hydrochloride) is compared with other 4-aminoquinoline compounds such as:

Amodiaquine-d10 (hydrochloride) is unique due to its deuterated form, which allows for detailed pharmacokinetic studies and a better understanding of the drug’s metabolism .

Properties

Molecular Formula

C20H24Cl3N3O

Molecular Weight

438.8 g/mol

IUPAC Name

2-[[bis(1,1,2,2,2-pentadeuterioethyl)amino]methyl]-4-[(7-chloroquinolin-4-yl)amino]phenol;dihydrochloride

InChI

InChI=1S/C20H22ClN3O.2ClH/c1-3-24(4-2)13-14-11-16(6-8-20(14)25)23-18-9-10-22-19-12-15(21)5-7-17(18)19;;/h5-12,25H,3-4,13H2,1-2H3,(H,22,23);2*1H/i1D3,2D3,3D2,4D2;;

InChI Key

ROEBJVHPINPMKL-WBCDGJSESA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])N(CC1=C(C=CC(=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)O)C([2H])([2H])C([2H])([2H])[2H].Cl.Cl

Canonical SMILES

CCN(CC)CC1=C(C=CC(=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)O.Cl.Cl

Origin of Product

United States

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